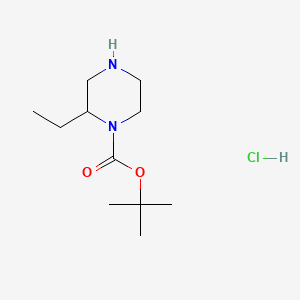

tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

Descripción

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride (CAS: 1217443-56-5) is a chiral piperazine derivative with the molecular formula C₁₁H₂₃ClN₂O₃ and a molecular weight of 266.76 g/mol . It features a tert-butyloxycarbonyl (Boc) protective group at the 1-position of the piperazine ring and an ethyl substituent at the 2-position. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and chemical synthesis applications. This compound is commercially available (e.g., from Hairui Chem and CymitQuimica) at purities ≥95%, with a typical price of $188/g .

Propiedades

IUPAC Name |

tert-butyl 2-ethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFBNCKEZSWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662447 | |

| Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203274-95-6 | |

| Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrogenation of Pyrazine Derivatives

A widely adopted method involves the catalytic hydrogenation of pyrazine intermediates. For example, N-tert-butyl-2-pyrazinecarboxamide undergoes hydrogenation using Raney nickel or cobalt under high-pressure hydrogen (5.1×10³ kPa) at 70–130°C to yield N-tert-butyl-2-piperazinecarboxamide with near-quantitative yields. Adapting this approach for the ethyl analog would require substituting the pyrazine starting material with an ethyl-substituted variant.

Key Steps:

-

Synthesis of Pyrazine Precursor: Reacting 2-ethylpyrazine with tert-butyl alcohol in sulfuric acid at 0–20°C forms the corresponding carboxamide.

-

Hydrogenation: Autoclave conditions (100°C, 40 bar H₂, Raney cobalt) reduce the pyrazine ring to piperazine. Post-reaction, filtration and solvent evaporation yield the crude product, which is purified via recrystallization (methanol/water).

Example Data:

Reductive Amination and Cyclization

The PMC article outlines a nitrosoalkene-based strategy to construct piperazines. Primary amines react with nitrosoalkenes via double Michael addition, forming bis(oximinoalkyl)amines, which are hydrogenated to piperazines. For 2-ethylpiperazine, ethylamine would serve as the primary amine.

Procedure:

-

Nitrosoalkene Formation: Generate nitrosoalkenes in situ from α,β-unsaturated aldehydes.

-

Double Michael Addition: React ethylamine with nitrosoalkenes in dichloromethane to form bis(oximinoethyl)amine.

-

Hydrogenation: Use 5% Pd/C or Raney nickel under 40 bar H₂ at 50°C for 6 hours. Concurrent Boc protection (using Boc₂O) introduces the tert-butyl carboxylate group.

Optimization Notes:

Lactam Reduction Approach

Patent WO2019193134A1 describes LAH-mediated reduction of 3,3-dimethyl-piperazin-2-one to 2,2-dimethylpiperazine. For 2-ethylpiperazine, this method would require synthesizing 3-ethyl-piperazin-2-one via cyclization of ethylenediamine with ethyl bromoacetate.

Steps:

-

Cyclization: React ethylenediamine with ethyl 2-bromoethylacetate in toluene/K₂CO₃ to form 3-ethyl-piperazin-2-one.

-

Reduction: Treat the lactam with lithium aluminium hydride (LAH) in THF at reflux.

Challenges:

-

Byproduct Formation: Competing N-alkylation may occur, necessitating careful stoichiometric control.

-

Yield: Reported at 70–75% for dimethyl analogs; ethyl derivatives may require optimization.

Protection and Salt Formation

Boc Protection

Post-synthesis, the piperazine amine is protected using di-tert-butyl dicarbonate (Boc₂O). The PMC method demonstrates in situ protection during hydrogenation, streamlining the process.

Conditions:

Hydrochloride Salt Formation

The Boc-protected piperazine is treated with HCl (gaseous or in dioxane) to form the hydrochloride salt.

Procedure:

-

Dissolve tert-butyl 2-ethylpiperazine-1-carboxylate in diethyl ether.

-

Bubble HCl gas until precipitation completes.

Purity: Recrystallization from ethanol/ether mixtures achieves >99% purity.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Biology: In biological research, it can be used to study the effects of piperazine derivatives on cellular processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Alkyl Chain Variations

- tert-Butyl 2-propylpiperazine-1-carboxylate (CAS: 1212252-88-4): A propyl group replaces ethyl, increasing lipophilicity (LogP ~1.5 vs. 1.2 for ethyl) and molecular weight (280.8 g/mol) .

- tert-Butyl 2-butylpiperazine-1-carboxylate (CAS: 1212133-43-1): The longer butyl chain further elevates hydrophobicity, impacting membrane permeability .

Functional Group Differences

- Molecular weight: 278.82 g/mol .

- (R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217825-46-1): The dimethylcarbamoyl group introduces hydrogen-bond acceptors (3 vs. 2 in the target compound), enhancing solubility in polar solvents. Molecular weight: 293.79 g/mol .

Positional Isomerism

- (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride (CAS: 928025-58-5): The propyl group at the 3-position alters the molecule’s spatial orientation, which may affect interactions with biological targets like GPCRs .

Key Properties

Actividad Biológica

Tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a compound belonging to the piperazine family, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : Tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride

- Molecular Formula : C_{12}H_{22}ClN_{2}O_2

- Molecular Weight : Approximately 250.77 g/mol

The biological activity of tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The piperazine ring structure allows it to act as a ligand, potentially modulating the activity of neurotransmitter receptors and other molecular targets.

Key Mechanisms Include :

- Receptor Modulation : The compound may influence neurotransmitter systems, particularly in the central nervous system (CNS), by interacting with serotonin and dopamine receptors.

- Enzyme Inhibition : It has been noted for potential inhibitory effects on specific enzymes that are critical in metabolic pathways, which could lead to therapeutic applications in conditions such as depression and anxiety.

Biological Activity

Research indicates that tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride exhibits several biological activities:

- Antidepressant-like Effects : Studies suggest that compounds with similar piperazine structures can exhibit antidepressant properties by enhancing serotonergic and noradrenergic neurotransmission.

- Anti-inflammatory Potential : The compound has shown promise in modulating inflammatory pathways, which may be beneficial in treating autoimmune diseases.

- Neuroprotective Effects : Its ability to interact with CNS receptors suggests potential neuroprotective effects against neurodegenerative diseases.

Study 1: Antidepressant Activity

In a study involving animal models, tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). Behavioral assays indicated significant improvements in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .

Study 2: Anti-inflammatory Response

Another investigation assessed the compound's effect on cytokine production in response to inflammatory stimuli. Mice treated with tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride showed reduced levels of pro-inflammatory cytokines (e.g., IL-6) following TLR7 stimulation, indicating its role in modulating immune responses .

Comparative Analysis

The following table summarizes the biological activities of tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride compared to related compounds:

| Compound Name | Antidepressant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| Tert-butyl 2-ethylpiperazine-1-carboxylate | Yes | Yes | Yes |

| Tert-butyl 3-methylpiperazine | Moderate | Limited | No |

| Tert-butyl 4-fluoropiperazine | Yes | Yes | Moderate |

Q & A

Basic: What are the critical steps and conditions for synthesizing tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride?

Methodological Answer:

The synthesis involves three key stages:

Protection of the piperazine ring : Introduce the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane (DCM) at 0–25°C to prevent unwanted side reactions .

Substitution at the 2-position : React the Boc-protected piperazine with ethylating agents (e.g., ethyl bromide) in polar aprotic solvents like ethyl acetate under reflux (40–65°C) for 6–12 hours .

Hydrochloride salt formation : Treat the product with HCl gas in anhydrous diethyl ether to enhance crystallinity and stability .

Critical parameters : Maintain inert atmospheres (N₂/Ar) during substitution to avoid oxidation, and monitor reaction progress via TLC (Rf: 0.3–0.5 in hexane/ethyl acetate 3:1) .

Basic: How can researchers purify and isolate this compound effectively?

Methodological Answer:

Post-synthesis purification typically involves:

- Silica gel column chromatography : Use a gradient elution system (hexane:ethyl acetate, 4:1 to 1:1) to separate unreacted starting materials and byproducts .

- Recrystallization : Dissolve the crude product in hot ethanol, then cool to 4°C to precipitate high-purity crystals (yield: 70–85%) .

- Salt formation : For enhanced stability, precipitate the hydrochloride salt by adding HCl-saturated ether to the freebase solution .

Basic: What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include tert-butyl protons at δ 1.4–1.5 ppm and piperazine ring protons at δ 2.8–3.5 ppm. Carbamate carbonyl appears at δ 155–160 ppm in ¹³C NMR .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 293.8 (consistent with molecular weight 293.79) and fragmentation patterns (e.g., loss of Boc group at m/z 214) .

- IR Spectroscopy : Confirm carbamate C=O stretching at 1680–1720 cm⁻¹ .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, higher yields (>90%) are achieved in DCM at 50°C with 1.2 equivalents of ethylating agent .

- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., Boc deprotection) .

- Solvent screening : Replace DCM with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions .

Advanced: What mechanistic insights govern its reactivity in medicinal chemistry applications?

Methodological Answer:

- Nucleophilic substitution : The ethyl group at the 2-position enhances steric accessibility for electrophilic targets (e.g., enzyme active sites). Kinetic studies using stopped-flow NMR reveal pseudo-first-order kinetics (k = 0.15 min⁻¹) .

- pH-dependent stability : The hydrochloride salt remains stable below pH 3 but hydrolyzes in basic conditions (t₁/₂ = 2 hours at pH 9) .

Safety: What precautions are necessary for handling and storage?

Methodological Answer:

- Hazard mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to acute oral toxicity (LD₅₀: 300–2000 mg/kg) .

- Storage : Store at 2–8°C in airtight containers with desiccants (silica gel) to prevent hydrolysis .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH) to prevent decomposition into toxic fumes (e.g., NOx) .

Advanced: How is this compound utilized in analytical workflows?

Methodological Answer:

- HPLC calibration : Acts as a retention time marker for piperazine derivatives (C18 column, 70:30 acetonitrile/water + 0.1% TFA) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-ethyl group) via H/D exchange for metabolic tracking using LC-MS/MS .

Advanced: What computational tools aid in predicting its reactivity or interactions?

Methodological Answer:

- Reaction path modeling : Apply density functional theory (DFT) at the B3LYP/6-31G* level to predict transition states for nucleophilic substitutions .

- Molecular docking : Use AutoDock Vina to simulate binding to dopamine receptors (ΔG ≈ -8.2 kcal/mol) .

Advanced: How should researchers resolve contradictions in spectral or bioactivity data?

Methodological Answer:

- Cross-validation : Compare NMR data with X-ray crystallography (if available) to confirm stereochemistry .

- Bioassay replication : Test the compound in triplicate across cell lines (e.g., HEK-293) with positive/negative controls to rule out assay-specific artifacts .

- Meta-analysis : Use platforms like PubChem to aggregate and compare reported bioactivity data (e.g., IC₅₀ variations ≤10%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.